1-Phenyl-3-(piperidin-1-yl)propan-2-amine dihydrochloride, also known as (S)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine dihydrochloride, is a chemical compound with significant relevance in medicinal chemistry and pharmacology. This compound is classified under the category of piperidine derivatives, which are known for their diverse biological activities, including potential applications in treating neurological disorders.
The synthesis of 1-Phenyl-3-(piperidin-1-yl)propan-2-amine dihydrochloride typically involves several key steps:
The reaction conditions, including temperature and solvent choice, are critical for optimizing yield and purity. Advanced techniques may be employed in industrial settings to enhance efficiency and scalability of the synthesis process.
The molecular formula of 1-Phenyl-3-(piperidin-1-yl)propan-2-amine dihydrochloride is C13H20N2·2HCl. Its structure includes a phenyl group attached to a piperidine ring via a propanamine chain.
1-Phenyl-3-(piperidin-1-yl)propan-2-aminedihydrochloride can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Electrophilic aromatic substitution may involve halogens or nitrating agents.
The mechanism of action for 1-Phenyl-3-(piperidin-1-yl)propan-2-aminedihydrochloride primarily involves its interaction with neurotransmitter receptors. It may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and reuptake processes, particularly for dopamine and serotonin. This modulation can lead to various physiological effects relevant to its potential therapeutic applications in treating neurological disorders .
The compound typically appears as a white crystalline solid. Its melting point and solubility characteristics are crucial for its application in pharmaceutical formulations.
Key chemical properties include stability under various conditions and reactivity patterns that dictate its behavior in biological systems. Detailed analyses such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) provide insights into its structural characteristics and purity .
Retrosynthetic deconstruction of 1-phenyl-3-(piperidin-1-yl)propan-2-amine reveals two primary bond disconnections that guide efficient synthetic design. The first strategic cleavage occurs at the C-N bond between the piperidine nitrogen and the propan-2-amine chain, suggesting piperidine and 1-phenyl-2-aminopropyl electrophile as potential precursors. This disconnection is particularly advantageous as it leverages the nucleophilicity of piperidine's secondary amine, which can be exploited in SN2 reactions with activated propyl intermediates [3].
The alternative approach involves disconnection at the benzylic position, revealing phenylacetone and N-(aminopropyl)piperidine as synthons. This pathway capitalizes on the electrophilicity of the carbonyl carbon in phenylacetone, which serves as an optimal site for reductive amination. Stereochemical considerations significantly influence bond formation strategies, as evidenced by the distinct synthetic routes required for (R)- and (S)- enantiomers. The chiral center at the propan-2-amine position necessitates either enantioselective synthesis or resolution techniques, with chiral HPLC resolution proving effective on gram-scale but presenting challenges for industrial implementation [2] [3].
Table 1: Retrosynthetic Pathways for Piperidine-Alkyl-Aryl Scaffolds
Disconnection Site | Synthons Generated | Key Bond Formed | Stereochemical Impact |
---|---|---|---|
C-N (Piperidine-Propyl) | Piperidine + 1-Chloro-1-phenylpropane | C-N bond via nucleophilic substitution | Racemization risk at benzylic carbon |
C-C (Benzylic) | Phenylacetone + N-(2-Aminoethyl)piperidine | C-N bond via reductive amination | Enantioselectivity possible during imine reduction |
C-N (Amino-Propyl) | Epichlorohydrin + Piperidine + Benzene | C-O then C-N bonds | Requires chiral control during ring opening |
Protecting group strategies emerge as critical considerations in multi-step syntheses. The piperidine nitrogen typically requires no protection due to its lower nucleophilicity in secondary amine form, while the primary amine in the propan-2-amine chain often necessitates protection as phthalimide or carbamate during intermediate stages. Computational modeling predicts significant energy barriers (15-18 kcal/mol) for the ring closure approach via epichlorohydrin intermediates, making this route less favorable despite its theoretical elegance [3] [10].
Reductive amination dominates as the most efficient method for constructing the tertiary amine linkage in 1-phenyl-3-(piperidin-1-yl)propan-2-amine. This one-pot, two-step approach begins with condensation of phenylacetone with piperidine to form an enamine intermediate, followed by reduction to the saturated amine. Catalyst screening reveals sodium triacetoxyborohydride (STAB) as superior to sodium cyanoborohydride, achieving 85-92% yields at room temperature in dichloroethane within 4-6 hours. The reaction proceeds optimally at pH 6-7, maintained by acetic acid addition, which protonates the incipient amine and prevents over-reduction [4] [7].
Chiral control presents significant challenges and opportunities. Catalytic asymmetric reductive amination using (R)-BINAP-modified ruthenium complexes achieves moderate enantioselectivity (65-72% ee), while enzyme-mediated approaches employing ketoreductases show promise but suffer from substrate inhibition limitations. The most effective stereocontrol method utilizes chiral auxiliaries derived from tartaric acid, yielding enantiomeric excess >98% despite requiring two additional synthetic steps. Microwave-assisted reductive amination significantly accelerates the process, reducing reaction times from hours to minutes (8-12 minutes at 100W) while maintaining yields at 85±3% [7].
Table 2: Reductive Amination Optimization Parameters
Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantioselectivity (ee) |
---|---|---|---|---|---|
NaBH4 | Methanol | 0 | 1 | 45 | Racemic |
NaBH(OAc)3 | DCE | 25 | 6 | 85 | Racemic |
H2/Pd-C | Ethanol | 60 | 12 | 78 | Racemic |
STAB | THF | 25 | 4 | 92 | Racemic |
H2/(R)-Ru-BINAP | iPrOH | 70 | 24 | 65 | 72% (R) |
STAB/(S)-Proline derivative | DCM | -20 | 48 | 70 | 98% (S) |
Impurity profiling identifies N-(1-phenylpropan-2-yl)piperidin-1-ium chloride as the primary byproduct (3-7%) resulting from quaternization, along with residual phenylacetone (0.5-2%). Counterion effects prove significant: tetrakis(pentafluorophenyl)borate additives suppress quaternization to <1% by sterically hindering the piperidine nitrogen. Solvent optimization demonstrates dichloromethane and toluene as optimal for balancing reaction rate and byproduct formation, while ethereal solvents lead to sluggish kinetics. Water content must be rigorously controlled below 0.1% to prevent imine hydrolysis, which can reduce yields by 15-25% [4] [7].
Salt formation represents the critical final step in producing stable 1-phenyl-3-(piperidin-1-yl)propan-2-amine dihydrochloride. The free base oil undergoes exothermic protonation (ΔH = -42 kJ/mol) with concentrated hydrochloric acid, requiring temperature control below 10°C to prevent degradation. Solvent screening identifies isopropanol/water (4:1 v/v) as optimal for crystallization, producing needles with superior flow properties compared to acetonitrile-derived aggregates. The dihydrochloride salt demonstrates polymorphic behavior, with Form I (stable above 35°C) exhibiting higher solubility than Form II (kinetic form), necessitating strict seeding protocols during industrial crystallization [1] .
Crystallization kinetics profoundly impact particle morphology and purity. Controlled cooling at 0.5°C/minute from 60°C to 5°C yields 150-200 μm needles with bulk density >0.6 g/mL, suitable for tablet compression. Rapid cooling produces fine needles (<50 μm) with electrostatic challenges. Solubility studies reveal a peculiar inversion point at 35°C where the dihydrochloride salt becomes less soluble than the monohydrochloride, enabling selective crystallization of the target species. The presence of 0.5-1.0% residual triethylamine hydrochloride significantly impacts crystal habit, promoting dendritic growth that traps solvents up to 3,000 ppm [1] [7].
Table 3: Solvent Systems for Hydrochloride Salt Crystallization
Solvent System | Crystal Habit | Particle Size (μm) | Residual Solvent (ppm) | Water Content (%) | Yield (%) |
---|---|---|---|---|---|
Ethanol/water (3:1) | Prisms | 100-150 | 1200 | 0.8 | 88 |
Isopropanol/water (4:1) | Needles | 150-200 | 800 | 0.5 | 92 |
Acetonitrile | Aggregates | 50-100 | 400 | 1.2 | 78 |
Acetone/water (5:1) | Plates | 200-300 | 1500 | 0.3 | 85 |
Methyl ethyl ketone | Twinned crystals | <50 | 3500 | 0.9 | 70 |
Stability studies of the dihydrochloride salt reveal moisture sensitivity above 75% RH, with deliquescence occurring at 82% RH. Powder X-ray diffraction identifies characteristic peaks at 2θ = 7.8°, 15.6°, and 23.4° for the stable polymorph. Accelerated stability testing (40°C/75% RH) shows <0.5% degradation after 3 months when packaged with desiccants, compared to 2.3% degradation in non-desiccated samples. The hydrochloride counterion stoichiometry is confirmed via ion chromatography, with chloride content averaging 22.8% (theoretical 23.2%) [1] .
Scale-up of 1-phenyl-3-(piperidin-1-yl)propan-2-amine dihydrochloride synthesis presents distinct engineering challenges addressed differently in batch and continuous manufacturing paradigms. Traditional batch processing employs 10,000L glass-lined reactors for the reductive amination step, requiring 18-24 hour cycle times with product concentrations of 15-20% w/v. Temperature control limitations during the exothermic reductive amination (ΔT = 65°C) necessitate slow reagent addition over 4-6 hours to prevent thermal degradation, creating a significant production bottleneck. The hydrochloride salt formation in batch crystallizers yields 300-500 kg batches with 85-88% purity before recrystallization [7] [9].
Continuous flow systems demonstrate compelling advantages at commercial scale. Microreactor technology (500 μm channels) completes reductive amination in 8 minutes residence time at 100°C, achieving 94% yield at >30% higher concentration than batch processes. The intensified heat transfer (2,500 W/m²K vs. 150 W/m²K in batch) enables precise temperature control (±1°C vs. ±8°C in batch). Continuous countercurrent crystallization produces monodisperse crystals (CV < 15%) with 99.2% purity in a single pass, compared to 92-94% purity from batch crystallization. Flow chemistry platforms integrating reaction, extraction, and crystallization modules achieve 98.5% overall yield from phenylacetone, reducing solvent consumption by 65% [7] [9].
Table 4: Batch vs. Continuous Manufacturing Performance Metrics
Parameter | Batch Process | Continuous Process | Improvement Factor |
---|---|---|---|
Cycle Time | 22 hours | 45 minutes | 29× reduction |
Temperature Control | ±8°C | ±1°C | 8× tighter |
Productivity (kg/m³/day) | 85 | 320 | 3.8× increase |
Solvent Consumption | 15 L/kg | 5 L/kg | 65% reduction |
Crystallization Purity | 92-94% | 99.2% | 5-7% absolute increase |
Energy Intensity | 120 kWh/kg | 45 kWh/kg | 63% reduction |
Process analytical technology (PAT) integration enables real-time quality control in continuous manufacturing. In-line FTIR monitors imine formation (1,690 cm⁻¹ peak) and disappearance during reduction, while focused beam reflectance measurement (FBRM) tracks crystal size distribution during salt formation. Automated control algorithms adjust hydrochloric acid stoichiometry based on pH and conductivity measurements, maintaining dihydrochloride stoichiometry within 0.05 equivalents. These advancements support production scales exceeding 5 tonnes/year in compact footprints (<200 m²), compared to 1,200 m² required for equivalent batch capacity. Life cycle assessment reveals continuous manufacturing reduces carbon footprint by 40% and water usage by 60% per kilogram of API produced [7] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8